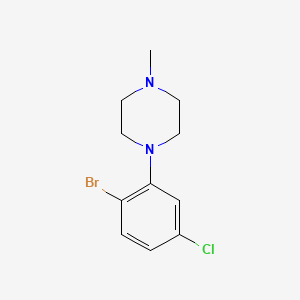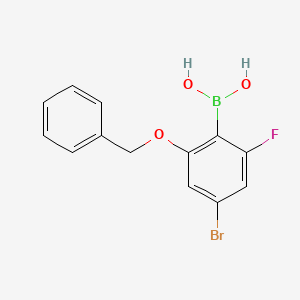
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid” is a type of organoboron compound. It has a molecular weight of 246.05 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of boronic acids and their derivatives is a well-studied area of organic chemistry. Protodeboronation of pinacol boronic esters is a common method used in the synthesis of boronic acids . The Suzuki–Miyaura coupling reaction is another widely used method for carbon–carbon bond formation, which involves the use of organoboron reagents .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C13H12BFO3/c15-11-7-4-8-12 (13 (11)14 (16)17)18-9-10-5-2-1-3-6-10/h1-8,16-17H,9H2 . This indicates that the molecule consists of 13 carbon atoms, 12 hydrogen atoms, 1 boron atom, 1 fluorine atom, and 3 oxygen atoms .Chemical Reactions Analysis
Boronic acids and their derivatives are known to participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling reactions . Protodeboronation of pinacol boronic esters is another common reaction involving boronic acids .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 246.05 .Scientific Research Applications
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA has been used in a variety of scientific research applications, including drug discovery and development, radiochemistry, and biochemistry. This compound has been used in the synthesis of a number of different compounds, including those used in drug development and radiochemistry. It has also been used as a starting material for the synthesis of a variety of other compounds, including those used in biochemistry.
Mechanism of Action
Target of Action
Boronic acids are generally known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds .
Mode of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium in a process known as transmetalation .
Biochemical Pathways
The compound’s benzylic position is known to undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially affect various biochemical pathways.
Result of Action
The compound’s ability to participate in suzuki-miyaura cross-coupling reactions suggests that it could be used to form new carbon-carbon bonds, potentially leading to the synthesis of various organic compounds .
Advantages and Limitations for Lab Experiments
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize in a laboratory setting. Furthermore, this compound is capable of forming a variety of boronate esters, which can be used in a variety of reactions. However, this compound is also limited in that it is relatively unstable and can degrade over time.
Future Directions
The potential future directions for (2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA are numerous. One potential direction for research is to explore the use of this compound in drug discovery and development. This compound could be used to synthesize a variety of compounds that could be used in the development of new drugs. Additionally, this compound could be used to study the biochemical and physiological effects of a variety of hormones and neurotransmitters. Finally, this compound could be used to explore the potential of using boronate esters as a means of modulating the activity of a variety of proteins and other biomolecules.
Synthesis Methods
(2-(Benzyloxy)-4-bromo-6-fluorophenyl)boronic acid(BzO)-4-Br-6-F-PBA can be synthesized using a two-step method that involves the reaction of 6-fluoro-4-bromophenol with benzyl boronic acid. The first step involves the reaction of 6-fluoro-4-bromophenol with potassium carbonate in an aqueous solution to form a salt of 4-bromo-6-fluorophenol. The second step involves the reaction of the 4-bromo-6-fluorophenol salt with benzyl boronic acid in the presence of a base, such as potassium hydroxide, to form this compound(BzO)-4-Br-6-F-PBA. This compound can then be isolated and purified using standard techniques.
properties
IUPAC Name |
(4-bromo-2-fluoro-6-phenylmethoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BBrFO3/c15-10-6-11(16)13(14(17)18)12(7-10)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLVPXMDOXTRPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1F)Br)OCC2=CC=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BBrFO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659352 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1264175-59-8 |
Source


|
| Record name | [2-(Benzyloxy)-4-bromo-6-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


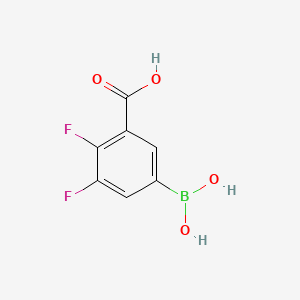
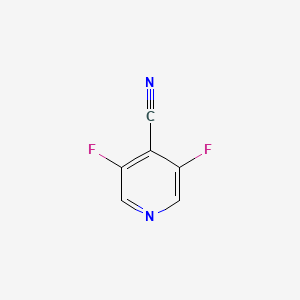
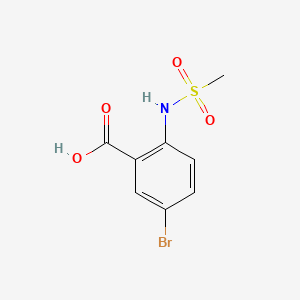
![4,6-Difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B577489.png)
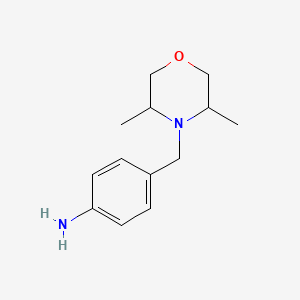
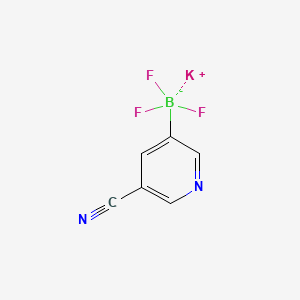

![(RP)-1-[(S)-tert-Butylphosphinoyl]-2-[(S)-1-(diphenylphosphino)ethyl]ferrocene](/img/structure/B577497.png)



